![molecular formula C10H12Br2O B6339311 1,3-Dibromo-2-butoxy-benzene CAS No. 1171924-40-5](/img/structure/B6339311.png)
1,3-Dibromo-2-butoxy-benzene
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Overview
Description
1,3-Dibromobenzene is a clear, colorless to light yellow liquid . It’s used in Suzuki coupling reactions for the preparation of [n]metacyclophanes . It’s also used to prepare 5-(3-bromo-phenyl)-2,4-di-tert-butoxy-pyrimidine using Pd (0) (PPh3)4 as a reagent .
Synthesis Analysis
The synthesis of dibromobenzenes typically involves electrophilic substitution reactions . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
In the molecular structure of 1,3-Dibromobenzene, the bromine atoms are located at the 1 and 3 positions of the benzene ring . The molecule is essentially planar .Chemical Reactions Analysis
1,3-Dibromobenzene can undergo solid-supported [KF-Al 2 O 3] palladium-catalyzed polyarylation reaction with phenyl boronic acid under microwave irradiation to yield conjugated polyaryls .Physical And Chemical Properties Analysis
1,3-Dibromobenzene has a melting point of -7 °C and a boiling point of 218-219 °C. It has a density of 1.952 g/mL at 25 °C and is insoluble in water .Scientific Research Applications
Suzuki Coupling Reactions
1,3-Dibromo-2-butoxy-benzene is utilized in Suzuki coupling reactions. These reactions involve the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium catalyst. In this context, 1,3-dibromo-2-butoxy-benzene serves as a valuable starting material for the preparation of various organic compounds, including [n]metacyclophanes .
Density Functional Theory (DFT) Studies
Density functional theory calculations have been employed to investigate the molecular interactions within 1,3-dibromo-2-butoxy-benzene. These studies reveal the rotational hindering potentials for different methyl groups attached to the benzene ring. For instance, while the symmetrically located methyl group between two bromine atoms has a small 6-fold rotation hindering potential, other methyl groups exhibit higher hindrance energies .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,3-dibromo-2-butoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHGXKMDLKNKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=C1Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-butoxy-benzene |
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